molecular formula C6H10N4O3 B6142193 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide CAS No. 1044637-73-1

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide

Cat. No.: B6142193
CAS No.: 1044637-73-1
M. Wt: 186.17 g/mol
InChI Key: AKIFRDFYEGKKNU-UHFFFAOYSA-N
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Description

5-Amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is a pyrazole-based derivative characterized by a hydroxyethoxy substituent at the 3-position and a carboxamide group at the 4-position of the pyrazole ring.

Properties

IUPAC Name

3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O3/c7-4-3(5(8)12)6(10-9-4)13-2-1-11/h11H,1-2H2,(H2,8,12)(H3,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIFRDFYEGKKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=C(C(=NN1)N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile with appropriate reagents to convert the nitrile group to a carboxamide group . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Cyclization Reactions

The amino group at position 5 and the hydroxyethoxy side chain participate in intramolecular cyclization under acidic or dehydrating conditions:

  • Dehydration with H₂SO₄ : Forms fused imidazo[1,2-b]pyrazole derivatives via loss of water. For example, analogous 5-aminopyrazoles cyclize to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate under concentrated sulfuric acid (room temperature, 15 minutes) .

  • Heterocyclization with Imidoyl Chlorides : Reacts with imidoyl chlorides in dry dioxane/TEA to form substituted amines, which further cyclize with CuI to imidazo[1,2-c]pyrazoles .

Key Conditions :

Reaction TypeReagents/ConditionsProduct Class
Acid-catalyzed dehydrationH₂SO₄, RTImidazo[1,2-b]pyrazoles
Copper-mediated cyclizationCuI, I₂/KOH/DMFImidazo[1,2-c]pyrazoles

Acylation and Alkylation

The amino group undergoes nucleophilic substitution with acylating/alkylating agents:

  • Acylation with Chloroacetyl Chloride : Forms 3H-imidazo[1,2-b]pyrazo-2-ol derivatives in basic media (e.g., pyridine or Et₃N) .

  • Reductive Alkylation : LiAlH₄ reduces 5-acylamino intermediates to 5-alkylamino derivatives, enabling further functionalization (e.g., nitrosation with amyl nitrile/HCl) .

Example Pathway :

  • Acylation :
    5-Amino-pyrazole+ClCOCH2ClBase5-Acetylamino-pyrazole\text{5-Amino-pyrazole} + \text{ClCOCH}_2\text{Cl} \xrightarrow{\text{Base}} \text{5-Acetylamino-pyrazole}

  • Reduction :
    5-Acetylamino-pyrazoleLiAlH45-Ethylamino-pyrazole\text{5-Acetylamino-pyrazole} \xrightarrow{\text{LiAlH}_4} \text{5-Ethylamino-pyrazole}

Multi-Component Reactions (MCRs)

The compound serves as a 1,3-dinucleophile in MCRs:

  • Knoevenagel Condensation : Reacts with aromatic aldehydes and isocyanides in acetonitrile/4-toluenesulfonic acid to yield N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amines .

  • Cycloadditions : Participates in [3+2] cycloadditions with nitriles or carbonyl compounds, forming spirocyclic or fused heterocycles (e.g., pyrazolo[3,4-b]quinolones) .

Catalytic Systems :

  • Ceric ammonium nitrate (CAN) in water .

  • 4-Toluenesulfonic acid in acetonitrile .

Oxidation and Nitrosation

  • Nitrosation : Treatment with amyl nitrile/HCl converts alkylamino groups to nitroso derivatives, which cyclize in pyridine to imidazo[4,5-c]pyrazoles .

  • Oxidation of Hydroxyethoxy Chain : The 2-hydroxyethoxy group can oxidize to a ketone or carboxylate under strong oxidizing agents (e.g., KMnO₄) .

Notable Outcomes :

ReactionReagentsProduct
NitrosationAmyl nitrile, HCl5-Nitrosoimidazopyrazoles
OxidationKMnO₄, acidic conditionsCarboxylic acid derivatives

Nucleophilic Substitution

The carboxamide group undergoes hydrolysis or displacement:

  • Hydrolysis : Under acidic/basic conditions, the carboxamide converts to a carboxylic acid or nitrile. For example, 5-aminopyrazole-4-carboxamides hydrolyze to pyrazole-4-carboxylic acids in H₂SO₄/H₂O .

  • Displacement Reactions : The hydroxyethoxy group acts as a leaving group in nucleophilic substitutions with amines or thiols .

Biological Activity Correlations

Reactivity directly influences pharmacological properties:

  • Anticancer Activity : Imidazo[1,2-b]pyrazoles derived from this scaffold inhibit tubulin polymerization (IC₅₀: 0.08–12.07 μM) .

  • Antioxidant Effects : Nitroso derivatives exhibit radical scavenging in ABTS/FRAP assays (EC₅₀: <10 μM) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. For example, derivatives of pyrazole can be synthesized through condensation reactions involving hydrazines and carbonyl compounds, leading to the formation of various substituted pyrazoles with functional groups that enhance their biological activity .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their antibacterial efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The most promising derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 7.81 μg/ml against pathogenic strains, indicating strong antibacterial activity .

Antifungal Properties

In addition to antibacterial properties, pyrazole derivatives have also been studied for their antifungal activities. Some derivatives showed effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Certain pyrazole compounds have demonstrated anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. The mechanism often involves the inhibition of inflammatory mediators, which can be beneficial in treating chronic inflammatory diseases .

Potential Applications in Medicine

The versatility of this compound and its derivatives opens avenues for various medical applications:

  • Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, this compound could be developed into new pharmaceuticals targeting infections and inflammatory diseases.
  • Agricultural Uses : Due to its potential as an antifungal agent, it may find applications in agricultural chemistry as a fungicide or pesticide.

Mechanism of Action

The mechanism of action of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethoxy group in the target compound introduces polarity, contrasting with lipophilic groups like cyclopropoxyquinoline (Compound 11) or ethoxynaphthalene (Compound 15). This may enhance aqueous solubility but reduce membrane permeability compared to aryl-substituted analogs .
  • Pirtobrutinib (a clinically approved BTK inhibitor) demonstrates how bulky substituents (e.g., trifluoropropyl and benzamido groups) improve target binding and metabolic stability, albeit at the cost of increased molecular weight .

Antitumor Activity

  • 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides (e.g., 1a, 1b) exhibit antitumor activity via inhibition of kinases like CHK1 and CDK2. The arylamino group at the 3-position facilitates π-π stacking interactions with kinase active sites .

Antifungal Activity

  • Pyrazolecarboxamide derivatives (e.g., 5a, 5d) with chloro and methyl substituents show efficacy against Pythium ultimum. Hydrophobic groups likely enhance membrane penetration, a feature less pronounced in the hydrophilic hydroxyethoxy variant .

Kinase Inhibition

  • Cryptosporidiosis inhibitors (Compounds 11–16) target calcium-dependent protein kinases (CDPKs). Bulky 3-position substituents (e.g., cyclopropoxyquinoline) improve binding affinity by occupying hydrophobic pockets in the kinase active site .
  • The hydroxyethoxy group may instead engage in hydrogen bonding with polar residues, offering a distinct mechanism of action .

Biological Activity

5-Amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and hydroxyl groups facilitates the formation of hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects depending on the target proteins involved.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory Effects : Compounds in the pyrazole family have shown significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : this compound and related compounds have been evaluated for their antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives have demonstrated potent antibacterial activity, making them potential candidates for treating infectious diseases .
  • Antitumor Potential : Recent studies highlight the role of pyrazole derivatives in cancer therapy. For example, compounds targeting fibroblast growth factor receptors (FGFRs) have shown promise in inhibiting cancer cell proliferation in various types of cancer, including lung and gastric cancers .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Inflammatory Cytokines : A study reported that certain pyrazole derivatives could inhibit TNF-α and IL-6 production by up to 85% at specific concentrations. This suggests a potential application in inflammatory diseases .
  • Antimicrobial Testing : In vitro tests showed that some derivatives exhibited significant antibacterial activity against standard strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating their potential use in treating bacterial infections .
  • Cancer Cell Proliferation Studies : Research on FGFR inhibitors derived from pyrazoles demonstrated nanomolar potency against various cancer cell lines, indicating their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (nM)References
This compoundAnti-inflammatoryNot specified
Pyrazole derivative targeting FGFRsAntitumor19 - 73
1-thiocarbamoyl 3-substituted phenyl derivativesMAO-B inhibitionNot specified

Q & A

Q. What are the standard synthetic routes for 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation or condensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate (a structural analog) is prepared by reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate . Key intermediates are characterized using IR, 1H-NMR^1 \text{H-NMR}, and mass spectrometry. Elemental analysis ensures purity, while spectral data confirm functional groups (e.g., the hydroxyethoxy moiety via IR O-H stretching at ~3200–3400 cm1^{-1}) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups like the carboxamide (C=O stretch ~1650–1700 cm1^{-1}) and hydroxyethoxy (C-O-C stretch ~1100 cm1^{-1}) .
  • 1H-NMR^1 \text{H-NMR} : Assigns protons, such as the aromatic pyrazole ring (δ 6.5–8.5 ppm) and hydroxyethoxy chain (δ 3.5–4.5 ppm for OCH2_2CH2_2OH) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 228.1 for C7_7H9_9N3_3O3_3) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For instance, reaction path searches can identify energetically favorable conditions (solvent, temperature) for cyclocondensation steps . Molecular docking (e.g., using AutoDock Vina) may also guide the design of derivatives by simulating interactions with biological targets like enzymes or receptors .

Q. How do researchers resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions in biological activity (e.g., anti-inflammatory vs. low efficacy) are addressed through:
  • Dose-Response Studies : Testing across concentration ranges to identify optimal efficacy .
  • Structural Modifications : Introducing substituents (e.g., replacing hydroxyethoxy with methylsulfanyl) to enhance target binding .
  • Docking Analysis : Comparing binding affinities of analogs with targets like cyclooxygenase (COX) or DHFR (dihydrofolate reductase) to explain activity variations .

Q. What strategies are used to establish structure-activity relationships (SARs) for pyrazole carboxamide derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesizing derivatives with modified substituents (e.g., halogenation, alkyl chain extension) and testing biological activity .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., carboxamide for hydrogen bonding, hydroxyethoxy for solubility) using 3D-QSAR models .
  • In Silico Screening : Virtual libraries of analogs are docked against target proteins to prioritize synthesis .

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